![molecular formula C15H14N2O2 B2490989 (3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2176069-40-0](/img/structure/B2490989.png)
(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Description
The compound is of significant interest in the field of chemistry due to its unique structure and potential applications. Its analysis spans several critical areas, including synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic units and employing coupling reactions, substitution, and other synthetic strategies to introduce the various functional groups and build the complex structure. A specific example includes the synthesis and structural analysis of related pyrrolidine and pyridine derivatives, which provide insight into the methods that could be applied to synthesize the compound (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction (XRD) and spectroscopic methods. Compounds with similar structures have been characterized to determine their crystalline structure, showcasing the arrangement of atoms within the compound and the presence of intermolecular interactions such as hydrogen bonding (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving the compound would be expected to reflect its functional group reactivity, such as methoxy and ketone functionalities. These groups influence its reactivity towards nucleophilic addition, substitution reactions, and the potential for forming hydrogen bonds and other non-covalent interactions. Computational studies, including density functional theory (DFT), provide insights into the electronic structure and reactivity of similar compounds (Huang et al., 2021).
Physical Properties Analysis
The physical properties of such a compound would be influenced by its molecular structure, including solubility in various solvents, melting point, and crystalline form. These properties are essential for understanding the compound's behavior in different environments and applications. Studies on related compounds offer a basis for predicting the physical properties of the compound .
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemical reagents, and stability under various conditions, are crucial for its application in synthesis and potential industrial applications. The electronic structure analysis, such as frontier molecular orbitals studied through DFT, provides valuable insights into these properties (Huang et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been found to exhibit promising antituberculotic activity .
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[3,4-b]pyridines, have shown promising results in various biological activities .
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Result of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have shown promising antituberculotic activity .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-6-2-4-11(8-13)15(18)17-9-12-5-3-7-16-14(12)10-17/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJUGYXDSPUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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